molecular formula C₂₄H₁₉F₂NO₃ B1145171 (3S,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone CAS No. 1478664-17-3

(3S,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone

Cat. No. B1145171
CAS RN: 1478664-17-3
M. Wt: 407.41
InChI Key:
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Description

(3S,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone is a useful research compound. Its molecular formula is C₂₄H₁₉F₂NO₃ and its molecular weight is 407.41. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the azetidinone ring through a cyclization reaction. The key steps include the synthesis of the starting materials, followed by the formation of the amide bond and cyclization to form the azetidinone ring.", "Starting Materials": [ "4-Fluorobenzaldehyde", "4-Fluoroacetophenone", "4-Hydroxybenzaldehyde", "L-proline", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Diethyl ether", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of the chiral auxiliary L-proline by reacting pyrrolidine with chloroacetic acid in methanol", "Step 2: Synthesis of the intermediate 1-(4-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one by reacting 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of sodium hydroxide in methanol", "Step 3: Synthesis of the intermediate 1-(4-fluorophenyl)-3-(4-hydroxyphenyl)-3-oxopropyl)-4-fluoroacetophenone by reacting the intermediate from step 2 with 4-fluoroacetophenone in the presence of sodium hydroxide in methanol", "Step 4: Synthesis of the target molecule (3S,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone by reacting the intermediate from step 3 with L-proline in the presence of hydrochloric acid in ethyl acetate and water, followed by cyclization using diethyl ether and sodium chloride" ] }

CAS RN

1478664-17-3

Molecular Formula

C₂₄H₁₉F₂NO₃

Molecular Weight

407.41

Origin of Product

United States

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